Geraniin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Geraniin es un dehidroelagitanino, un tipo de tanino hidrolizable, que se encuentra en diversas especies vegetales. Está notablemente presente en Geranium thunbergii, una medicina popular y un medicamento antidiarreico oficial en Japón . Además, se puede encontrar en la cáscara de Nephelium lappaceum (rambután) . This compound ha despertado un interés significativo debido a sus diversas actividades biológicas, incluidas las propiedades antioxidantes, antimicrobianas, anticancerígenas e inmunomoduladoras .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Geraniin se extrae típicamente de fuentes naturales en lugar de sintetizarse químicamente. El proceso de extracción implica el uso de solventes como metanol o etanol para aislar el compuesto de materiales vegetales . Las partes de la planta utilizadas para la extracción varían, incluyendo hojas, tallos, corteza, raíces y cáscaras de frutas .

Métodos de producción industrial: La producción industrial de this compound implica la extracción a gran escala de fuentes vegetales. El proceso incluye la cosecha del material vegetal, el secado y la molienda en un polvo fino. El polvo se somete entonces a extracción con disolventes, seguida de pasos de purificación como la cromatografía en columna para aislar el this compound puro .

Análisis De Reacciones Químicas

Tipos de reacciones: Geraniin experimenta diversas reacciones químicas, incluyendo oxidación, reducción y condensación .

Reactivos y condiciones comunes:

Reducción: La reducción de this compound se puede lograr utilizando agentes reductores como el borohidruro de sodio.

Principales productos: Los principales productos que se forman a partir de estas reacciones incluyen varios derivados de this compound, como ascorthis compound y filantusina D .

Aplicaciones Científicas De Investigación

Neuroprotective Effects

Geraniin has demonstrated significant neuroprotective properties, particularly in the context of cerebral ischemia/reperfusion injury. A study highlighted its ability to suppress oxidative stress and neuronal apoptosis. The research employed a middle cerebral artery occlusion model to simulate ischemic conditions and found that this compound:

- Reduced infarct volume.

- Decreased neurological deficit scores.

- Increased neuronal survival rates.

- Enhanced the activity of superoxide dismutase while reducing lactate dehydrogenase and nitric oxide levels .

This suggests that this compound could be a promising candidate for treating stroke-related injuries.

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been extensively studied, particularly regarding its effects on lipopolysaccharide-induced inflammation. Research indicates that this compound can:

- Inhibit the expression of inducible nitric oxide synthase (iNOS).

- Reduce reactive oxygen species (ROS) production.

- Suppress the production of pro-inflammatory cytokines by interfering with the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway .

These findings support its use in managing various inflammatory conditions.

Antiviral Activity

Recent studies have unveiled this compound's potential as an antiviral agent, particularly against SARS-CoV-2. It was found to effectively block the binding of the virus's spike protein to the human ACE2 receptor, a critical step in viral entry into cells. The mechanisms involved include:

- Competitive inhibition of receptor binding.

- Structural insights from in silico docking simulations that aid in developing therapeutic agents against COVID-19 .

This positions this compound as a valuable natural compound in the fight against viral infections.

Metabolic Health

This compound's role in metabolic health has also been explored, especially concerning high-fat diet-induced metabolic syndrome. Studies indicate that this compound can:

- Ameliorate symptoms associated with metabolic endotoxemia.

- Influence gene expression related to lipid metabolism and inflammation.

- Increase short-chain fatty acid concentrations in plasma, which are beneficial for gut health .

These effects suggest that this compound may have applications in managing obesity and related metabolic disorders.

Summary Table of Applications

Mecanismo De Acción

Geraniin ejerce sus efectos a través de varios mecanismos:

Actividad anticancerígena: this compound induce la apoptosis en las células cancerosas al regular positivamente la expresión del ligando Fas y escindir la quinasa de adhesión focal.

Actividad antiviral: this compound inhibe la unión y replicación viral al unirse a la proteína de envoltura de virus como el virus del dengue tipo 2.

Efectos inmunomoduladores: this compound modula la respuesta inmunitaria al inhibir el factor de necrosis tumoral alfa y NF-κB en las células cancerosas.

Comparación Con Compuestos Similares

Geraniin se compara con otros taninos hidrolizables, como el ácido chebulágico y la punicalagina . Si bien todos estos compuestos comparten propiedades antioxidantes y anticancerígenas similares, el this compound es único debido a su estructura molecular específica y mayor potencia en ciertas actividades biológicas .

Compuestos similares:

Ácido chebulágico: Otro tanino hidrolizable con propiedades antioxidantes y anticancerígenas.

Punicalagina: Un potente antioxidante que se encuentra en las granadas, conocido por sus beneficios para la salud.

En conclusión, el this compound es un compuesto versátil con un potencial significativo en diversas aplicaciones científicas e industriales. Su estructura química única y sus diversas actividades biológicas lo convierten en un tema valioso para la investigación en curso.

Actividad Biológica

Geraniin is a polyphenolic compound classified as an ellagitannin, primarily isolated from various plants such as Phyllanthus amarus and Geranium thunbergii. This compound has garnered significant attention due to its diverse biological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. This article delves into the biological activity of this compound, presenting detailed research findings, case studies, and data tables.

1. Antioxidant Activity

This compound exhibits potent antioxidant properties, which have been evaluated through various assays. A study highlighted the antioxidant activity of this compound's metabolites in rats, demonstrating that these metabolites exhibited stronger antioxidant effects compared to intact this compound itself. The study utilized the Oxygen Radical Absorbance Capacity (ORAC) method and found that plasma ORAC scores increased with higher concentrations of this compound metabolites after oral administration .

Table 1: Antioxidant Activity of this compound and Its Metabolites

| Compound | Assay Type | Activity Level |

|---|---|---|

| This compound | DPPH Radical Scavenging | Moderate |

| Metabolite 1 | ORAC | High |

| Metabolite 2 | ORAC | Higher than this compound |

| Metabolite 3 | DPPH Radical Scavenging | High |

2. Neuroprotective Effects

This compound has been shown to protect against cerebral ischemia/reperfusion (I/R) injury. In an animal model using middle cerebral artery occlusion (MCAO), this compound administration significantly reduced infarct volume and neurological deficits. The mechanism underlying this protective effect is associated with the activation of the Nrf2/HO-1 pathway, which plays a crucial role in cellular defense against oxidative stress .

Case Study: Neuroprotection in MCAO Model

- Model : Rats subjected to MCAO

- Treatment : this compound at doses of 5, 10, and 20 mg/kg

- Outcomes :

- Reduced infarct volume

- Decreased neurological deficit scores

- Increased superoxide dismutase (SOD) activity

- Decreased lactate dehydrogenase (LDH) levels

3. Anti-inflammatory Properties

This compound has demonstrated anti-inflammatory effects in various models. For instance, it was found to attenuate lipopolysaccharide (LPS)-induced acute lung injury by inhibiting the NF-kB signaling pathway. This suggests that this compound may be beneficial in managing inflammatory conditions .

Table 2: Anti-inflammatory Effects of this compound

| Condition | Model Type | Treatment | Result |

|---|---|---|---|

| Acute Lung Injury | LPS-induced | This compound | Reduced inflammation markers |

| High-fat Diet-induced Obesity | Sprague Dawley Rats | This compound | Ameliorated metabolic risks |

4. Anticancer Activity

Research indicates that this compound possesses significant anticancer properties. It promotes apoptosis in cancer cells and inhibits tumor growth through various mechanisms, including the suppression of DNA damage and modulation of apoptosis-related proteins .

Case Study: Cancer Cell Apoptosis Induction

- Cell Line : Various cancer cell lines

- Mechanism : Induction of apoptosis via mitochondrial pathways

- Findings :

- Increased expression of pro-apoptotic factors

- Decreased expression of anti-apoptotic factors

Propiedades

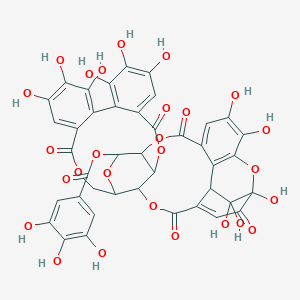

IUPAC Name |

[(1R,7R,8S,26R,28S,29R,38R)-1,13,14,15,18,19,20,34,35,39,39-undecahydroxy-2,5,10,23,31-pentaoxo-6,9,24,27,30,40-hexaoxaoctacyclo[34.3.1.04,38.07,26.08,29.011,16.017,22.032,37]tetraconta-3,11,13,15,17,19,21,32,34,36-decaen-28-yl] 3,4,5-trihydroxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H28O27/c42-13-1-8(2-14(43)24(13)48)34(54)67-39-33-32-30(64-38(58)12-6-19(47)41(61)40(59,60)23(12)22-11(37(57)66-33)5-17(46)27(51)31(22)68-41)18(63-39)7-62-35(55)9-3-15(44)25(49)28(52)20(9)21-10(36(56)65-32)4-16(45)26(50)29(21)53/h1-6,18,23,30,32-33,39,42-46,48-53,59-61H,7H2/t18-,23+,30-,32+,33-,39+,41+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQQBXPCJFAKSPG-SVYIMCMUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C3C(C(C(O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C6=C5C7C(=CC(=O)C(C7(O)O)(O6)O)C(=O)O3)O)O)OC(=O)C8=CC(=C(C(=C8C9=C(C(=C(C=C9C(=O)O1)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@@H]3[C@@H]([C@H]([C@@H](O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C6=C5[C@@H]7C(=CC(=O)[C@@](C7(O)O)(O6)O)C(=O)O3)O)O)OC(=O)C8=CC(=C(C(=C8C9=C(C(=C(C=C9C(=O)O1)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H28O27 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

952.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.